molecular formula C11H13NO B12559061 N-[1-(3-Methylphenyl)ethenyl]acetamide CAS No. 177750-16-2

N-[1-(3-Methylphenyl)ethenyl]acetamide

Cat. No.: B12559061
CAS No.: 177750-16-2
M. Wt: 175.23 g/mol
InChI Key: NLVUEOOPDMWEKN-UHFFFAOYSA-N
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Description

N-[1-(3-Methylphenyl)ethenyl]acetamide is an acetamide derivative featuring a 3-methylphenyl group attached to an ethenyl moiety. This compound belongs to the class of α-arylenamides, which are characterized by their conjugated enamide structure (C=C-N-C=O).

This method typically involves the reaction of substituted acetophenone oximes with iron(II) acetate under mild conditions, yielding enamide derivatives in moderate to high yields.

Properties

CAS No.

177750-16-2

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-[1-(3-methylphenyl)ethenyl]acetamide

InChI

InChI=1S/C11H13NO/c1-8-5-4-6-11(7-8)9(2)12-10(3)13/h4-7H,2H2,1,3H3,(H,12,13)

InChI Key

NLVUEOOPDMWEKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Methylphenyl)ethenyl]acetamide typically involves the reaction of 3-methylacetophenone with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Methylphenyl)ethenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(3-Methylphenyl)ethenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-Methylphenyl)ethenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds are compared (Table 1):

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features
N-[1-(3-Methylphenyl)ethenyl]acetamide 3-Methyl (phenyl) C11H13NO 175.23* Ethenyl linker, methyl substitution
N-(1-(4-Fluorophenyl)vinyl)acetamide 4-Fluoro (phenyl) C10H10FNO 179.19 Electron-withdrawing fluorine group
N-(1-(4-Bromophenyl)ethenyl)acetamide 4-Bromo (phenyl) C10H10BrNO 256.10 Heavy atom substitution (Br)
N-(3-Methylphenyl)acetamide 3-Methyl (phenyl) C9H11NO 149.19 Lacks ethenyl group
N-[1-(4-(Phenylethynyl)phenyl)ethyl]acetamide Phenylethynyl (para) C18H17NO 263.34 Extended conjugation (ethynyl linker)

*Calculated based on analogous structures.

Key Observations :

  • Substituent Effects : The 3-methyl group in the target compound enhances steric bulk compared to the 4-fluoro or 4-bromo derivatives. Fluorine and bromine substituents introduce electronic effects (electron-withdrawing and polarizability, respectively), influencing reactivity in cross-coupling reactions .
  • Ethenyl vs. Ethynyl Linkers : The ethenyl group in this compound provides conjugation but less rigidity compared to ethynyl-linked analogues, which may affect binding affinity in biological systems .

Physicochemical Properties

However, inferences can be drawn from analogues:

  • N-(3-Methylphenyl)acetamide: Reported as a white crystalline solid with a melting point of ~135–138°C, soluble in organic solvents like ethanol .

Comparison Highlights :

  • Efficiency : Iron(II) acetate-mediated synthesis offers a one-pot route for enamides but requires precise control of oxime intermediates .
  • Sustainability : Enzymatic methods (e.g., CALB CLEA catalysts) reduce reliance on heavy metals, aligning with green chemistry principles .

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